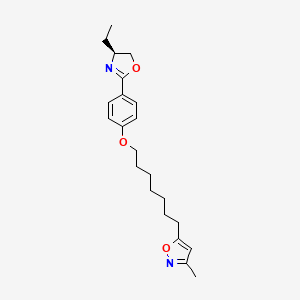![molecular formula C20H22N2O2 B1226343 N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide CAS No. 64223-54-7](/img/structure/B1226343.png)
N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide is a natural product found in Aglaia, Aglaia elaeagnoidea, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
- A study by Raffa et al. (2011) synthesized a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, including compounds similar to the queried molecule. These compounds demonstrated significant antiproliferative activity against various cancer types, acting as antitubulin agents (Raffa et al., 2011).
Potential Therapeutic Agents
- Hussain et al. (2016) synthesized a series of benzamides as potential therapeutic agents for Alzheimer’s disease. This research highlights the potential of benzamides in treating neurological disorders (Hussain et al., 2016).
Electrochemical Oxidation
- Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, which are important for understanding the antioxidant activity of these compounds (Jovanović et al., 2020).
Anticonvulsant Activity
- Lambert et al. (1995) explored benzamide derivatives for their anticonvulsant properties, offering insights into the potential of benzamides in epilepsy treatment (Lambert et al., 1995).
Antibacterial Activity
- Sattar et al. (2019) synthesized azo compounds from benzamides, showing moderate antibacterial activity against various bacteria (Sattar et al., 2019).
Enzyme Inhibition
- Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, studying their enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes (Abbasi et al., 2014).
Eigenschaften
CAS-Nummer |
64223-54-7 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide |
InChI |
InChI=1S/C20H22N2O2/c23-19(14-13-17-9-3-1-4-10-17)21-15-7-8-16-22-20(24)18-11-5-2-6-12-18/h1-6,9-14H,7-8,15-16H2,(H,21,23)(H,22,24)/b14-13+ |
InChI-Schlüssel |
XYVZRTYPQHUZGY-BUHFOSPRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCNC(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C2=CC=CC=C2 |
Synonyme |
pyramidatine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1226268.png)
![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1226269.png)
![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1226272.png)


![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1226277.png)
![[2-(2,5-dimethylanilino)-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B1226278.png)


![1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol](/img/structure/B1226283.png)